1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine
Overview
Description
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.29 g/mol . This compound is characterized by a cyclopentyl group attached to an ethanamine chain, which is further connected to a pyridin-3-yl group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-pyridylethylamine, are known to act as histamine agonists, specifically for the h1 subtype .
Mode of Action
If it behaves similarly to 2-Pyridylethylamine, it may interact with histamine receptors, leading to a cascade of intracellular events .
Pharmacokinetics
Its molecular weight of 19028 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is recommended to be 4°C , suggesting that temperature could affect its stability.
Preparation Methods
The synthesis of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of cyclopentyl bromide with 3-pyridylacetonitrile in the presence of a base, followed by reduction of the nitrile group to an amine . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or acids, while reduction primarily produces amines .
Scientific Research Applications
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine has diverse applications in scientific research:
Comparison with Similar Compounds
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine can be compared with similar compounds like 2-pyridin-3-ylethanamine and 3-(2-aminoethyl)pyridine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopentyl-2-pyridin-3-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(11-5-1-2-6-11)8-10-4-3-7-14-9-10/h3-4,7,9,11-12H,1-2,5-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCIBXIFBMSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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